4-(5-Bromothiophen-2-yl)pyridine

Vue d'ensemble

Description

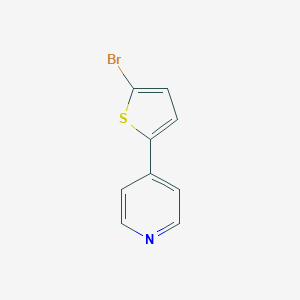

4-(5-Bromothiophen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety.

Méthodes De Préparation

The synthesis of 4-(5-Bromothiophen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Boronic acid, halide (such as 5-bromothiophene-2-boronic acid), palladium catalyst, base (e.g., potassium carbonate)

Solvent: A polar solvent like dimethylformamide or tetrahydrofuran

Temperature: Typically around 80-100°C

Reaction Time: Several hours to ensure complete conversion

Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

4-(5-Bromothiophen-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering its electronic properties.

Coupling Reactions: Besides Suzuki–Miyaura coupling, it can participate in other palladium-catalyzed coupling reactions, such as Heck and Sonogashira couplings.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . Major products formed depend on the specific reaction and conditions but often involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Applications De Recherche Scientifique

Organic Synthesis

Role as a Building Block:

4-(5-Bromothiophen-2-yl)pyridine serves as a versatile building block in synthetic chemistry. It can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles, allowing for the creation of diverse derivatives.

- Coupling Reactions: Besides the Suzuki–Miyaura reaction, it can participate in other palladium-catalyzed reactions such as Heck and Sonogashira reactions.

Case Study:

A study demonstrated the successful use of this compound in synthesizing novel arylated compounds through palladium-catalyzed cross-coupling reactions, showcasing its utility as a precursor for complex organic molecules .

Drug Discovery

Potential Therapeutic Applications:

The compound's structural features make it a candidate for pharmaceutical development. Research indicates that derivatives of this compound exhibit various biological activities, including anti-diabetic properties.

Case Study:

In a study focused on anti-diabetic agents, derivatives synthesized from this compound were screened for their ability to inhibit the α-amylase enzyme. Several derivatives displayed significant inhibitory activity compared to standard drugs like acarbose, suggesting potential for further development as therapeutic agents .

Material Science

Applications in Novel Materials:

The electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and conductive polymers.

Case Study:

Research involving polymer composites demonstrated that incorporating this compound into polymer matrices improved electrical conductivity and thermal stability, highlighting its potential in electronic applications .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action for 4-(5-Bromothiophen-2-yl)pyridine in chemical reactions typically involves the activation of the bromine atom by a palladium catalyst, followed by the formation of a new carbon-carbon bond through transmetalation and reductive elimination steps . This process allows for the efficient formation of complex organic molecules.

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(5-Bromothiophen-2-yl)pyridine include other brominated thiophene derivatives and pyridine-based compounds. For example:

5-Bromothiophene-2-boronic acid: Used in similar coupling reactions.

2-(5-Bromothiophen-2-yl)pyridine: Another brominated thiophene-pyridine compound with slightly different properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Activité Biologique

4-(5-Bromothiophen-2-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a bromothiophene moiety. This structural combination enhances its potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves reactions such as Suzuki cross-coupling, where the bromothiophene is coupled with various aryl boronic acids to yield derivatives with enhanced biological activities .

1. Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has shown significant activity with IC50 values in the low micromolar range. For instance:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (Cervical carcinoma) | 3.2 | |

| SW620 (Colorectal carcinoma) | 0.7 | |

| NCI-H460 (Lung carcinoma) | 1.8 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, suggesting that the compound may interfere with the mitotic process in cancer cells .

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound demonstrated moderate activity against several bacterial strains, particularly E. coli, with a minimum inhibitory concentration (MIC) reported at 32 μM . This indicates potential for development as an antibacterial agent.

3. Antiviral Activity

While antiviral activity has been less extensively studied, preliminary results suggest that derivatives of this compound may exhibit some level of antiviral efficacy against specific viruses. However, many tested compounds in related studies did not show significant antiviral activity .

Case Studies and Research Findings

In a comprehensive study published in Molecules, researchers synthesized a series of imidazo[4,5-b]pyridines, including derivatives of this compound. These compounds were evaluated for their biological activities across different assays:

- Antiproliferative Assays : The synthesized compounds showed strong activity against multiple human cancer cell lines, highlighting the importance of substituent groups on the pyridine and thiophene rings in modulating biological effects.

- In vitro Testing : Various derivatives were tested against normal peripheral blood mononuclear cells (PBMC), showing selective toxicity towards cancer cells while sparing normal cells .

Propriétés

IUPAC Name |

4-(5-bromothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLQDMVQUWKFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569854 | |

| Record name | 4-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164936-60-1 | |

| Record name | 4-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.